molecular formula C10H19NO2 B1398065 N-(6-hydroxyhexyl)-2-methyl-2-propenamide CAS No. 155041-71-7

N-(6-hydroxyhexyl)-2-methyl-2-propenamide

Cat. No. B1398065
CAS RN: 155041-71-7
M. Wt: 185.26 g/mol
InChI Key: LWXPRCDPAOOWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-hydroxyhexyl)-2-methyl-2-propenamide (N6HMP) is an organic compound that is used as an intermediate in the synthesis of various compounds. It is a derivative of hexyl amide and is a colorless liquid with a melting point of -60 °C. N6HMP is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Target of Action

N-(6-hydroxyhexyl)-2-methylprop-2-enamide, also known as N-(6-hydroxyhexyl)-2-methyl-2-propenamide or 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl-, is a synthetic cannabinoid . Its primary targets are the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

The compound acts as an agonist for both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body .

Biochemical Pathways

It is known that activation of the cb1 and cb2 receptors can influence various signaling pathways, including those involved in pain perception, inflammation, and neuroprotection .

Pharmacokinetics

Similar synthetic cannabinoids are known to be rapidly metabolized by the liver . The metabolites can be identified in the urine

Result of Action

The molecular and cellular effects of N-(6-hydroxyhexyl)-2-methylprop-2-enamide’s action depend on the specific receptor it activates and the physiological context. For instance, activation of CB1 receptors in the brain can lead to psychoactive effects, while activation of CB2 receptors can have anti-inflammatory effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other substances that compete for the same receptors . Additionally, factors such as pH and temperature can affect the compound’s stability and activity .

properties

IUPAC Name

N-(6-hydroxyhexyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)10(13)11-7-5-3-4-6-8-12/h12H,1,3-8H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPRCDPAOOWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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